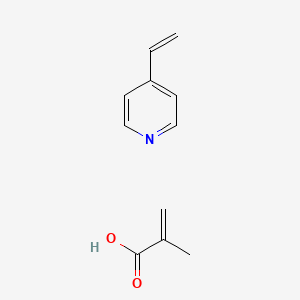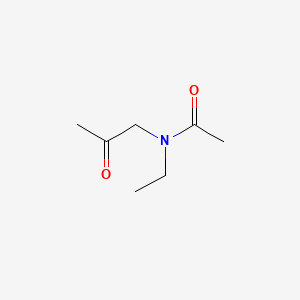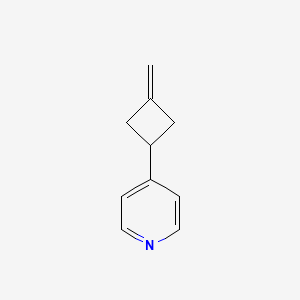
4-Ethenylpyridine;2-methylprop-2-enoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Ethenylpyridine;2-methylprop-2-enoic acid is a complex polymeric compound. This compound is synthesized by polymerizing 2-propenoic acid, 2-methyl-, C9-18-alkyl esters with 4-vinylpyridine. The resulting polymer exhibits unique properties due to the combination of the hydrophobic alkyl esters and the hydrophilic pyridine groups, making it useful in various applications.
Vorbereitungsmethoden
The synthesis of 2-propenoic acid, 2-methyl-, C9-18-alkyl esters, polymers with 4-vinylpyridine typically involves free radical polymerization. This process can be initiated using peroxides or persulfates as initiators. The reaction is generally carried out at temperatures ranging from 60 to 80 degrees Celsius . Industrial production methods may involve bulk, solution, or emulsion polymerization techniques to achieve the desired molecular weight and polymer properties.
Analyse Chemischer Reaktionen
This polymer can undergo various chemical reactions, including:
Oxidation: The polymer can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in reduced forms of the polymer.
Substitution: The pyridine groups in the polymer can undergo substitution reactions with electrophiles, leading to the formation of substituted derivatives.
Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and alkyl halides for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
4-Ethenylpyridine;2-methylprop-2-enoic acid has a wide range of scientific research applications:
Chemistry: It is used as a functional polymer in the synthesis of advanced materials.
Biology: The polymer can be used in the development of drug delivery systems due to its ability to interact with biological molecules.
Industry: The polymer is used in coatings, adhesives, and as a component in various industrial products.
Wirkmechanismus
The mechanism by which this polymer exerts its effects involves interactions between the hydrophobic alkyl ester chains and the hydrophilic pyridine groups. These interactions can influence the polymer’s solubility, adhesion properties, and its ability to form complexes with other molecules. The molecular targets and pathways involved depend on the specific application and the environment in which the polymer is used.
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 2-propenoic acid, 2-methyl-, C9-18-alkyl esters, polymers with 4-vinylpyridine include:
- 2-Propenoic acid, 2-methyl-, methyl ester, polymer with ethenylbenzene and oxiranylmethyl 2-methyl-2-propenoate .
- 2-Propenoic acid, 2-methyl-, butyl ester, polymers with alkyl methacrylate, substituted-methylethyl-terminated hydrogenated polyalkene methacrylate, Me methacrylate and styrene .
These compounds share similar polymeric structures but differ in the specific ester and vinyl components, which can lead to variations in their physical and chemical properties. The uniqueness of 2-propenoic acid, 2-methyl-, C9-18-alkyl esters, polymers with 4-vinylpyridine lies in its combination of hydrophobic and hydrophilic groups, providing a balance of properties that can be tailored for specific applications.
Eigenschaften
CAS-Nummer |
111905-49-8 |
|---|---|
Molekularformel |
C11H13NO2 |
Molekulargewicht |
191.23 |
IUPAC-Name |
4-ethenylpyridine;2-methylprop-2-enoic acid |
InChI |
InChI=1S/C7H7N.C4H6O2/c1-2-7-3-5-8-6-4-7;1-3(2)4(5)6/h2-6H,1H2;1H2,2H3,(H,5,6) |
InChI-Schlüssel |
QRBMBUIYCCCECM-UHFFFAOYSA-N |
SMILES |
CC(=C)C(=O)O.C=CC1=CC=NC=C1 |
Synonyme |
2-Propenoic acid, 2-methyl-, C9-18-alkyl esters, polymers with 4-vinylpyridine |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Bicyclo[2.2.1]heptane-2-carbonitrile, 2,6-dichloro-, (2-endo,6-exo)- (9CI)](/img/new.no-structure.jpg)


![2-{[2-(Glycylamino)butanoyl]amino}butanoic acid](/img/structure/B568576.png)


